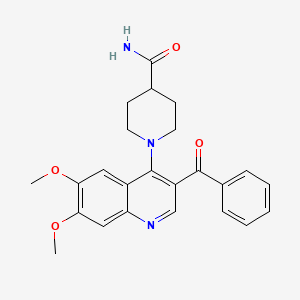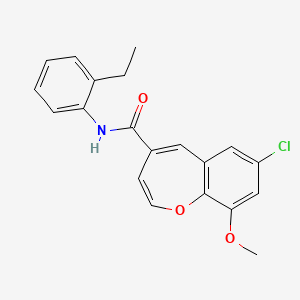![molecular formula C15H13FN4O3 B6510503 ethyl 2-[1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetate CAS No. 852451-06-0](/img/structure/B6510503.png)
ethyl 2-[1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-[1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetate, also known as EFPP, is a pyrazolo[3,4-d]pyrimidine derivative and is a member of the pyrazolo[3,4-d]pyrimidine family of compounds. It is a small molecule that has been studied for its potential use in a variety of applications, including as an anti-cancer agent. EFPP has been studied for its potential therapeutic benefits and has been found to have a variety of biochemical and physiological effects, as well as advantages and limitations for use in laboratory experiments.
科学的研究の応用
Ethyl 2-[1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetate has been studied for a variety of scientific research applications, including as an anti-cancer agent. It has been found to be effective at inhibiting the growth of cancer cells in vitro and in vivo. Additionally, it has been studied for its potential use as an anti-inflammatory agent and as a potential treatment for neurological diseases, such as Alzheimer’s disease.
作用機序
The mechanism of action of ethyl 2-[1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetate is not yet fully understood. However, it is believed to act by inhibiting the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory compounds. Additionally, it has been found to inhibit the activity of the enzyme glycogen synthase kinase-3 (GSK-3), which is involved in the regulation of cell cycle progression and apoptosis.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory compounds. Additionally, it has been found to inhibit the activity of the enzyme glycogen synthase kinase-3 (GSK-3), which is involved in the regulation of cell cycle progression and apoptosis. In addition, it has been found to inhibit the expression of the protein Bcl-2, which is involved in the regulation of apoptosis.
実験室実験の利点と制限
Ethyl 2-[1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetate has a number of advantages for use in laboratory experiments. It is a small molecule, which makes it easy to work with and manipulate. Additionally, it is relatively stable and has a low toxicity profile, which makes it safe to use in laboratory experiments. However, there are some limitations to its use in laboratory experiments. For example, it is not soluble in water, which can make it difficult to use in certain experiments. Additionally, it is not as potent as some other compounds, which may limit its efficacy in certain applications.
将来の方向性
There are a number of potential future directions for the study of ethyl 2-[1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetate. One potential direction is to further study its mechanism of action and its potential therapeutic benefits. Additionally, further research could be done to explore its potential use in the treatment of neurological diseases, such as Alzheimer’s disease. Additionally, further research could be done to explore its potential use as an anti-inflammatory agent. Finally, further research could be done to explore its potential use in the treatment of other diseases and conditions.
合成法
Ethyl 2-[1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetate can be synthesized using a variety of methods. The most common synthetic route involves the reaction of 4-fluorophenylacetone with ethyl pyrazole-3-carboxylate in the presence of an acid catalyst. This reaction produces an intermediate product, which is then reacted with ethyl acetate to form the final product. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, and the reaction temperature is typically kept between 0-50°C.
特性
IUPAC Name |
ethyl 2-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN4O3/c1-2-23-13(21)8-19-9-17-14-12(15(19)22)7-18-20(14)11-5-3-10(16)4-6-11/h3-7,9H,2,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVBOFLUIPYAOFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C=NC2=C(C1=O)C=NN2C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(2,5-dimethoxyphenyl)ethyl]-3-[4-(3-methylbutyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide](/img/structure/B6510421.png)
![1-{3-[4-(4-acetylphenyl)piperazin-1-yl]-3-oxopropyl}-4-[3-(propan-2-yloxy)propyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B6510435.png)
![N-(3-fluorophenyl)-2-{[5-phenyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B6510448.png)

![7-tert-butyl-2-(2,3-dimethoxyphenyl)-9-hydroxy-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione](/img/structure/B6510468.png)
![7-chloro-2-(2-ethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione](/img/structure/B6510469.png)


![4-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-(4-methylbenzenesulfonyl)quinoline](/img/structure/B6510486.png)
![6-{[(4-methyl-1,3-thiazol-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 3-chlorobenzoate](/img/structure/B6510508.png)
![6-{[(4-methyl-1,3-thiazol-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 2-nitrobenzoate](/img/structure/B6510516.png)
![8-[benzyl(methyl)amino]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6510524.png)
![1-[(4-chlorophenyl)methyl]-3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one](/img/structure/B6510529.png)
